Ethyl naphtho[2,3-b]thiophene-2-carboxylate
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Overview
Description
Ethyl naphtho[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl naphtho[2,3-b]thiophene-2-carboxylate typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction conditions often require the use of catalysts such as rhodium complexes and ligands like bis(diphenylphosphino)ferrocene in solvents like chlorobenzene .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl naphtho[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
Ethyl naphtho[2,3-b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of ethyl naphtho[2,3-b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring fused to a benzene ring.
Naphtho[2,1-b]thiophene: Another naphthalene-thiophene fused compound with a different fusion pattern.
Thiophene-2-carboxylate derivatives: Compounds with similar functional groups but different ring structures
Uniqueness
Ethyl naphtho[2,3-b]thiophene-2-carboxylate is unique due to its specific fusion pattern and the presence of an ester functional group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
ethyl benzo[f][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)14-9-12-7-10-5-3-4-6-11(10)8-13(12)18-14/h3-9H,2H2,1H3 |
InChI Key |
XQKBZRPDJUDKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2S1 |
Origin of Product |
United States |
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